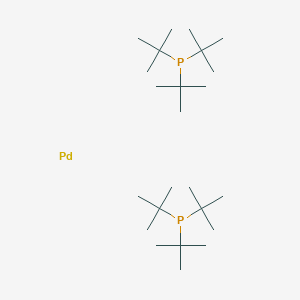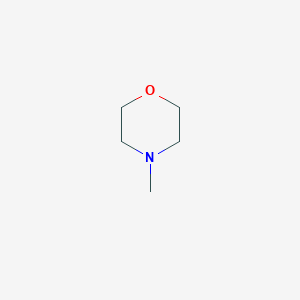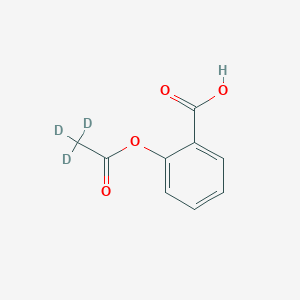![molecular formula C11H22OSi B044415 Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- CAS No. 80186-44-3](/img/structure/B44415.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is a specialized organosilicon compound with the molecular formula C11H22OSi. This compound is notable for its unique structure, which includes a silane core bonded to a tert-butyl group, two methyl groups, and an alkoxy group derived from 1-methyl-3-butynyl alcohol. It is used in various chemical syntheses and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 1-methyl-3-butynyl alcohol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is involved in the development of drug delivery systems and therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar alkynyl group.
Tert-Butyldimethylsilyl Chloride: A commonly used silylating agent in organic synthesis.
Dimethylphenylsilane: A silane compound with different substituents but similar reactivity.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is unique due to its combination of a tert-butyl group and an alkynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile silane derivatives.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-pent-4-yn-2-yloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDZCNSSRJGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343181 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80186-44-3 |
Source


|
| Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
![Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex](/img/structure/B44352.png)





![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)


